Cas no 1122-58-3 (4-Dimethylaminopyridine)

4-Dimethylaminopyridine structure
4-Dimethylaminopyridine structure
4-Dimethylaminopyridine
1122-58-3
C7H10N2
122.1677
MFCD00006418
40822
14284

4-Dimethylaminopyridine Properties

Names and Identifiers

    • 4-Dimethylaminopyridine
    • 2,6-DICHLOROPYRIDINE
    • AURORA KA-6495
    • 4-(dimethylamino)-pyridin
    • 4-Dimethylaminepyridine
    • gamma-(Dimethylamino)pyridine
    • N,N-Dimethyl-4-aminopyridine
    • n,n-dimethyl-4-pyridinamin
    • p-Dimethylaminopyridine
    • Pyridine, 4-(dimethylamino)-
    • 4-(DIMETHYLAMINO)PYRIDINE SOLUTION
    • N,N'-DIMEHTYL-4-PYRIDINAMINE
    • 4-(Dimethylamino)PyridineForSynthesis
    • 4-Dimethylaminopyridine,&gt
    • Dmap(4-Dimethylaminopyridine)
    • 4-Pyridinamine, N,N-dimethyl-
    • 4,4-dimethylaminopyridine
    • 4-(Dimethylamino)pyridine
    • N-(4-pyridyl)dimethylamine
    • 4-(N,N-DIMETHYLAMINO)-PYRIDINE
    • DIMETHYLAMINOPYRIDINE, 4-(AS)
    • DMAP
    • Tetrabutyl ammonium bromide(TBAB)
    • C7H10N2
    • 26DCLPY
    • 4-(Dimethylamino)pyridine,N,N-Dimethylpyridin-4-amine,DMAP
    • 4-Dimethylami
    • 4-Dimethylaminopyrid
    • DMAP solution
    • N,N-Dimethylpyridin-4-amine DMAP
    • N,N-Dimethylpyridin-4-amine
    • imethylaminopyridine
    • N,N-DIMETHYL-4-PYRIDINAMINE
    • 4-DIMETHYLAMINO PYRIDINE
    • 4-dimethylamino-pyridine
    • dimethylpyridin-4-ylamine
    • 4-(dimethylamino)-pyridine
    • 4-(n,n-dimethylamino)pyridine
    • 4-Dimeth
    • 4-dimethylaminopyridme
    • dimethyl-pyridin-4yl-amine
    • InChI=1/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H
    • 4-(N,N-dimethyl amino)pyridine
    • NCGC00257546-01
    • 4-(N, N-dimethylamino)-pyridine
    • 4-dimetylamino- pyridine
    • 4-(N, N-dimethylamino)pyridine
    • N,N-dimethyl-N-(4-pyridinyl)amine
    • 4-(Dimethylamino)pyridine, ReagentPlus(R), >=99%
    • 4-(Dimethylamino)pyridine, pharmaceutical impurity standard
    • HY-Y1089
    • 4-(Dimethylamino)pyridine, purum, >=98.0% (NT)
    • VALACICLOVIR HYDROCHLORIDE HYDRATE IMPURITY G [EP IMPURITY]
    • AM20050674
    • (4-DMAP);4-Dimethylaminopyridine
    • NS00008104
    • EN300-20577
    • 4-(N,N-dimethyl-amino)pyridine
    • 4-(dimethyl)aminopyridine
    • para-N,N-dimethylamino-pyridine
    • p-(dimethylamino)-pyridine
    • 4-dimetylamino-pyridine
    • 4-dimethylaminopyridine-
    • n,n-dimethylpyridin-4-amin
    • DMAP [MI]
    • 4-(Dimethylamino-)pyridine
    • Tox21_302184
    • 4-(dimethylarnino)pyridine
    • 4-(Dimethylamino)pyridine; >99%
    • MFCD00006418
    • N,N dimethyl-4-pyridinamine
    • 4-(dimethylamino)pryidine
    • 4 -dimethylaminopyridine
    • p-dimethylamino-pyridine
    • 4-di methylaminopyridine
    • N,N-dimethyl-4-pyridineamine
    • FT-0725083
    • dimethyl-pyridin-4-yl-amine
    • 4(N,N-dimethylamino)pyridine
    • N,N-dimethylpyridin -4-amine
    • 4-dimethylaminopridine
    • p-dimethylamino pyridine
    • JGD
    • 4-DMAP
    • 4-(dimethyamino)pyridine
    • 4-(dimethlyamino)-pyridine
    • 4-Dimethykaminopyridine (DMAP)
    • N,N-dimethylpyridine-4-amine
    • N,N-dimethyl-pyridin-4-yl-amine
    • PD074147
    • 4-dimethylaminopyridin
    • SB40777
    • N,N-dimethyl 4-pyridinamine
    • A15124
    • 4-(Dimethylamino)pyridine, puriss., >=99.0% (NT)
    • 4(dimethylamino)pyridine
    • 4-dimethyaminopyridine
    • Q-200466
    • 4-(N
    • 4-(dimethyl amino)pyridine
    • 4-dimethylamino pyridin
    • 4-(N,N dimethylamino)-pyridine
    • Z104478964
    • 4-(dimethyl-amino)-pyridine
    • 4-di-methylaminopyridine
    • 4-(N,N'-dimethylamino)pyridine
    • CAS-1122-58-3
    • 4-(Dimethylamino)pyridine, prilled, 99%
    • 4-Dimethylaminopyr
    • 4-dimethylamino- pyridine
    • 4-(dimethylamino)pyridine (DMAP)
    • N, N-dimethyl-4-aminopyridine
    • F0001-0270
    • 4dimethylaminopyridine
    • Valaciclovir impurity G
    • AC-13385
    • 4-dimethylamine pyridine
    • 4-(dimethyiamino)pyridine
    • n,n'-dimethyl-4-pyridinamine
    • 4--(N,N'-dimethylamino) pyridine
    • N,N-Dimethy-4-aminopyridine
    • para-(N,N-dimethylamino) pyridine
    • PFP1R6P0S8
    • p-N,N-dimethylaminopyridine
    • CHEMBL3561645
    • DMAP pound>>N,N-Dimethylpyridin-4-amine
    • BCP26534
    • para-dimethylaminopyridine
    • Valaciclovir impurity G, European Pharmacopoeia (EP) Reference Standard
    • VALACICLOVIR HYDROCHLORIDE IMPURITY G [EP IMPURITY]
    • 4-dimethylarninopyridine
    • BDBM50556493
    • dimethyl-4-pyridylamine
    • 4-(Dimethylamino)pyridine, ChemDose(TM) tablets, Loading: 0.04 mmol tablet.
    • FT-0602715
    • 887925-31-7
    • 4-dimethylaminopiridine
    • EINECS 214-353-5
    • 4-dimethylaminopryidine
    • CX1367
    • DTXSID0044369
    • 4-dimethlyaminopyridine
    • 4-(n,n,-dimethylamino)pyridine
    • 4(dimethylamino) pyridine
    • SCHEMBL189
    • n,n-dimethyl-4-amino pyridine
    • 4-Dimethylaminopyridine (DMAP)
    • 4-(N, N-dimethylamino) pyridine
    • 4- dimethylaminopyridine
    • AKOS000120170
    • 4-(dimethyl amino) pyridine
    • 4-(dimethyl-amino)pyridine
    • DTXCID8024369
    • 1122-58-3
    • UNII-PFP1R6P0S8
    • 4-di-methylamino-pyridine
    • CS-W008903
    • 4-(N,N-dimethylamino) pyridine
    • STR00352
    • .gamma.-(Dimethylamino)pyridine
    • CHEBI:182593
    • 4-dimethlaminopyridine
    • 4-(N,N-dimethyiamino)pyridine
    • PS-4600
    • 4-dimetylaminopyridine
    • D1450
    • 5-22-09-00112 (Beilstein Handbook Reference)
    • 4(N,N dimethylamino)pyridine
    • 4-(dimethylamino) pyridine
    • BRN 0110354
    • Q229897
    • 4-(N,N-dimetylamino)pyridine
    • dimethylpyridin-4-yl-amine
    • 4-(N,N-dimethyl)aminopyridine
    • 4-dimethylammopyridine
    • 4-(Dimethylamino)- pyridine
    • 4-[dimethylamino]pyridine
    • CCRIS 6176
    • AR-360/40355729
    • N,N-dimethyl-pyridin-4-amine
    • 4-dimethy-laminopyridine
    • BP-21319
    • 4-(N,N-dimethyamino)pyridine
    • 4- (dimethylamino)pyridine
    • 4-(N,N'-dimethylamino) pyridine
    • N,NDimethyl4pyridinamine
    • DA-19672
    • N,NDimethylpyridin4amine
    • DMAP; N4,N4-Dimethylpyridin-4-amine
    • N-(4-Pyridyl)dimethylamine
    • VALACICLOVIR HYDROCHLORIDE IMPURITY G (EP IMPURITY)
    • DB-016064
    • 4-Pyridinamine,N,N-dimethyl-, hydrobromide, hydrate (1:1:2)
    • dmap
    • PYRIDINE, 4-DIMETHYLAMINO-
    • 4-(n,n-dimethylamino)-pyridine
    • VALACICLOVIR HYDROCHLORIDE HYDRATE IMPURITY G (EP IMPURITY)
    • 4Pyridinamine, N,Ndimethyl
    • pDimethylaminopyridine
    • gamma(Dimethylamino)pyridine
    • Pyridine, 4(dimethylamino)
    • STK865133
    • +Expand
    • MFCD00006418
    • VHYFNPMBLIVWCW-UHFFFAOYSA-N
    • 1S/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H3
    • N(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])N=C([H])C=1[H]
    • 110354

Computed Properties

  • 122.084398g/mol
  • 0
  • 1.3
  • 0
  • 2
  • 1
  • 122.084398g/mol
  • 122.084398g/mol
  • 16.1Ų
  • 9
  • 75
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 1.14760
  • 16.13000
  • 3389
  • n20/D 1.417
  • 76 g/L (25 ºC)
  • 190°C/150mmHg(lit.)
  • 108-110 °C (lit.)
  • Fahrenheit: 230 ° f
    Celsius: 110 ° c
  • methanol: 50 mg/mL, clear
  • 0.5 M in THF
  • Solid
  • 11 (60g/l, H2O, 20℃)
  • Stable. Incompatible with acids, oxidizing agents.
  • Soluble in most organic solvents, e.g
  • pKa (20°): 9.7
  • 0.884 g/mL at 25 °C

4-Dimethylaminopyridine Security Information

4-Dimethylaminopyridine Customs Data

  • 2933399090
  • China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Dimethylaminopyridine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB44978-1g
4-Dimethylaminopyridine
1122-58-3 98%
1g
$5.00 2024-04-20
Ambeed
A538667-1g
4-Dimethylaminopyridine
1122-58-3 98%
1g
$6.0 2024-04-26
Apollo Scientific
OR28827-50g
4-(Dimethylamino)pyridine
1122-58-3 99%
50g
£15.00 2024-05-25
Enamine
EN300-20577-0.05g
N,N-dimethylpyridin-4-amine
1122-58-3 95%
0.05g
$19.0 2023-09-16
Life Chemicals
F0001-0270-0.25g
"N,N-dimethylpyridin-4-amine"
1122-58-3 95%+
0.25g
$18.0 2023-11-21
LKT Labs
D3351-10 g
4-Dimethylaminopyridine
1122-58-3 ≥98%
10g
$37.10 2023-07-11
Matrix Scientific
004278-25g
4-Dimethylaminopyridine, 98%
1122-58-3 98%
25g
$19.00 2023-09-09
MedChemExpress
HY-Y1089-100g
4-Dimethylaminopyridine
1122-58-3 99.94%
100g
¥100 2024-05-25
Oakwood
001704-5g
4-Dimethylaminopyridine
1122-58-3 98%
5g
$445.00 2024-07-19
TRC
D479025-5g
4-Dimethylaminopyridine
1122-58-3
5g
$ 74.00 2023-09-07

4-Dimethylaminopyridine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Methanol ,  Dichloromethane ;  0 °C; 1 h, 0 °C
Reference
Influence of Anion-Binding Schreiner's Thiourea on DMAP Salts: Synergistic Catalysis toward the Stereoselective Dehydrative Glycosylation from 2-Deoxyhemiacetals
Ghosh, Titli; Mukherji, Ananya; Kancharla, Pavan K., Journal of Organic Chemistry, 2021, 86(1), 1253-1261

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt
Reference
A hydrophilic coumarin-based polyester for ambient-temperature initiator-free 3D printing: Chemistry, rheology and interface formation
Govindarajan, Sudhanva R.; Jain, Tanmay; Choi, Jae-Won; Joy, Abraham ; Isayeva, Irada; et al, Polymer, 2018, 152, 9-17

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Toluene ;  60 °C; 1 h, 60 °C
Reference
Co-initiated hyperbranched-polydendron building blocks for the direct nanoprecipitation of dendron-directed patchy particles with heterogeneous surface functionality
Hern, F. Y.; Hill, A.; Owen, A.; Rannard, S. P., Polymer Chemistry, 2018, 9(14), 1767-1771

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt
Reference
Synthesis, Self-Assembly, and Characterization of Supramolecular Polymers from Electroactive Dendron Rodcoil Molecules
Messmore, Benjamin W.; Hulvat, James F.; Sone, Eli D.; Stupp, Samuel I., Journal of the American Chemical Society, 2004, 126(44), 14452-14458

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  4 h; overnight, cooled
Reference
Integration of upcycling and closed-loop recycling through alternative cyclization-depolymerization
Tian, Guo-Qiang; Yang, Zheng-He; Zhang, Wei; Chen, Si-Chong; Chen, Li; et al, Green Chemistry, 2022, 24(11), 4490-4497

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Benzene ;  heated
Reference
Chiral compounds with liquid crystalline nature and ferroelectric liquid crystal device adopting the same
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  heated
Reference
Copper-Mediated Radiofluorination of Aryl Pinacolboronate Esters: A Straightforward Protocol by Using Pyridinium Sulfonates
Antuganov, Dmitrii ; Zykov, Michail ; Timofeev, Vasilii ; Timofeeva, Ksenija ; Antuganova, Yulija ; et al, European Journal of Organic Chemistry, 2019, 2019(5), 918-922

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  30 min, rt
Reference
Fluorescent macromolecular perylene diimides containing pyrene or indole units in bay positions
Dincalp, Haluk; Kizilok, Sevki; Icli, Siddik, Dyes and Pigments, 2010, 86(1), 32-41

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Toluene ;  1 h, 60 °C
Reference
Degradable amino acid-based poly(ester urea) copolymer adhesives
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Toluene ;  1 h, 60 °C
Reference
Adhesion Properties of Catechol-Based Biodegradable Amino Acid-Based Poly(ester urea) Copolymers Inspired from Mussel Proteins
Zhou, Jinjun; Defante, Adrian P.; Lin, Fei; Xu, Ying; Yu, Jiayi; et al, Biomacromolecules, 2015, 16(1), 266-274

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Toluene ;  24 h, reflux
Reference
A quantitative assessment of chemical perturbations in thermotropic cyanobiphenyls
Guerra, Sebastiano; Dutronc, Thibault; Terazzi, Emmanuel; Guenee, Laure; Piguet, Claude, Physical Chemistry Chemical Physics, 2016, 18(21), 14479-14494

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt; 10 min, rt
Reference
Manufacture of gel-like thin films and composite membranes for gas separation
, Japan, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt
Reference
Monodisperse Cyclic Polymer Mechanochemistry: Scission Kinetics and the Dynamic Memory Effect with Ultrasonication and Ball-Mill Grinding
Noh, Jinkyung ; Koo, Mo Beom ; Jung, Jisoo; Peterson, Gregory I.; Kim, Kyoung Taek ; et al, Journal of the American Chemical Society, 2023, 145(33), 18432-18438

Synthetic Circuit 14

Reaction Conditions
Reference
Method for the synthesis of polyethers
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Multifunctional Polymer Nanocarrier for Efficient Targeted Cellular and Subcellular Anticancer Drug Delivery
Babikova, Dimitrina; Kalinova, Radostina; Momekova, Denitsa; Ugrinova, Iva; Momekov, Georgi; et al, ACS Biomaterials Science & Engineering, 2019, 5(5), 2271-2283

Synthetic Circuit 16

Reaction Conditions
Reference
Reversible Photocuring of Liquid Hexa-Anthracene Compounds for Adhesive Applications
Akiyama, Haruhisa; Okuyama, Yoko; Fukata, Tamaki; Kihara, Hideyuki, Journal of Adhesion, 2018, 94(10), 799-813

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Toluene ;  heated
1.2 Solvents: Toluene ;  heated; rt
Reference
UV-cured hyperbranched polyester polythiol(H20-SH)-epoxy acrylate networks: Preparation, thermal and mechanical properties
Guan, Xiao-Xiao; Gan, Jian-Qun; Chen, Guo-Kang; Huang, Xiao-Mei; Lu, Man-Geng; et al, Journal of Macromolecular Science, 2017, 54(10), 662-668

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Benzene
Reference
Multifunctional zwitterionic polymer conjugates for therapeutic use
, United States, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  1 h, rt
Reference
Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives
Gruzdev, M. S.; Chervonova, U. V.; Venediktov, E. A.; Rozhkova, E. P.; Kolker, A. M.; et al, Russian Journal of General Chemistry, 2015, 85(6), 1431-1439

Synthetic Circuit 20

Reaction Conditions
Reference
Brush-like poly(ethylene glycol) grafting on SiO2 nanoparticles with in-situ polymerization
Zhao, Yanhua; Chai, Changsheng, Surface and Interface Analysis, 2015, 47(3), 384-389

Synthetic Circuit 21

Reaction Conditions
Reference
Synthesis, structural, spectroscopic, mechanical, linear and nonlinear optical studies on 4-dimethylaminopyridinium p-toluenesulfonate: A comparative theoretical and experimental investigation
Sivaraj, G.; et al, Journal of Molecular Structure, 2021, 1240,

Synthetic Circuit 22

Reaction Conditions
Reference
Synthesis and characterization of versatile amphiphilic dendrimers peripherally decorated with positively charged amino acids
Alfei, Silvana ; et al, Polymer International, 2018, 67(11), 1572-1584

Synthetic Circuit 23

Reaction Conditions
Reference
Corrigendum to "Sustained localized presentation of RNA interfering molecules from in situ forming hydrogels to guide stem cell osteogenic differentiation" [Biomaterials 35/24 (2014) 6278-6286] [Erratum to document cited in CA161:090975]
Nguyen, Minh K.; et al, Biomaterials, 2017, 125,

4-Dimethylaminopyridine Raw materials

4-Dimethylaminopyridine Preparation Products

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4-Dimethylaminopyridine Related Literature

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